Glutathionesulfonic acid

Overview

Description

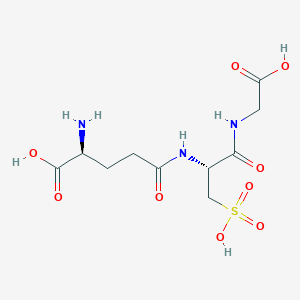

Glutathionesulfonic acid, also known as Glutathione sulfonate, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is a metabolite of glutathione and is used to increase the tissue-to-plasma concentration ratio of thiopental sodium .

Synthesis Analysis

A multiple-label stable isotope dilution assay for quantifying glutathione, glutathione disulfide, and glutathione sulfonic acid in erythrocytes was developed . The synthesis of glutathione sulfonic acid labeled in the cysteine moiety was performed according to a specific method .Molecular Structure Analysis

The molecular formula of this compound is C10H17N3O9S . Its average molecular weight is 355.322 Da .Chemical Reactions Analysis

This compound is identified as the sole product of low-dose x-radiolysis of dilute, air-saturated aqueous solutions of oxidized glutathione . The radiation-chemical yields are similar to those of cysteic acid from cystine and taurine from cystamine under similar conditions .Physical And Chemical Properties Analysis

This compound appears as a white powder . It forms a clear colorless solution at 50 mg/ml of water .Scientific Research Applications

Redox Modifications in Cell Signaling

Glutathione plays a pivotal role in maintaining the redox balance within cells, crucial for cell signaling. It influences protein function through reversible disulfide bond formation, including the formation of mixed disulfides between protein cysteines and glutathione, known as S-glutathiolation. This process is integral to stabilizing extracellular proteins, protecting against irreversible oxidation, and regulating enzyme and transcription factor activities, such as nuclear factor-kappaB, p53, and activator protein-1. These functions are crucial in transducing oxidative stress signals into gene expression changes linked to cell proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).

Glutathione Biosynthesis and Modulation

The biosynthesis of glutathione involves gamma-glutamylcysteine synthetase and GSH synthetase. It plays a critical role in cellular protection against oxidative stress, and its modulation is essential for increasing cellular GSH levels, which could have therapeutic applications (Anderson, 1998).

Glutathione in Plant Homeostasis and Stress Response

In plants, glutathione is essential for managing environmental stresses. It plays a role in the adaptation to temperature extremes, tolerance to xenobiotics, and response to biotic and abiotic stresses. Its level correlates with these adaptations, underlining its significance in plant physiology (May, Vernoux, Leaver, Montagu, & Inzé, 1998).

Glutathione S-sulfonate as a Competitive Inhibitor

Glutathione S-sulfonate (GSSO3H) acts as a potent competitive inhibitor of glutathione S-transferases, essential enzymes in detoxification pathways. This has implications for how sulfur dioxide and its metabolites might affect detoxification processes (Leung, Post, & Menzel, 1985).

Glutathione in Contaminant Transformation

Glutathione conjugation is a key biochemical reaction in the transformation and detoxification of contaminants like alachlor and metolachlor, highlighting its role in environmental science and toxicology (Field & Thurman, 1996).

Protective Role Against Oxidative Injury

Glutathione offers protection against oxidative injury in human retinal pigment epithelium, demonstrating its importance in ocular health and potential therapeutic applications (Sternberg, Davidson, Jones, Hagen, Reed, & Drews-Botsch, 1993).

Development of Glutathione Probes

Advancements in creating fluorescent and colorimetric probes for glutathione have significant implications for medical imaging and diagnosis. These probes are designed to selectively respond to glutathione and are used in imaging cells, tissues, and small animals (Lee, Li, Zhou, Yin, & Yoon, 2018).

Regulation of Glutathione Synthesis

Understanding the regulation of glutathione synthesis, including the role of cysteine and the enzyme γ-glutamylcysteine synthetase, is crucial for insights into liver function and the impact of conditions like oxidative stress and diabetes on glutathione levels (Lu, 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Glutathionesulfonic acid primarily targets several enzymes, including Glutathione S-transferase Mu 4, Glutathione S-transferase A1, Glutathione S-transferase P in humans, and Glutathione S-transferase GstA in Escherichia coli . These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide array of substrates for the purpose of making toxins more water-soluble .

Mode of Action

This compound interacts with its targets, the Glutathione S-transferases, to facilitate the detoxification process . This interaction results in the conjugation of this compound to various substrates, enhancing their solubility and facilitating their excretion from the body .

Biochemical Pathways

This compound is involved in the glutathione metabolic pathway . This pathway plays a significant role in maintaining cellular redox homeostasis . This compound, as a metabolite of glutathione, contributes to this balance by participating in various redox reactions . The downstream effects of these reactions include the detoxification of harmful substances and the prevention of excessive oxidation in the cellular environment .

Pharmacokinetics

It is known that this compound is a metabolite of glutathione , suggesting that its bioavailability may be influenced by the metabolic processes that produce it .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the maintenance of redox balance and the detoxification of harmful substances . By interacting with its target enzymes, this compound aids in the conjugation and subsequent excretion of various potentially harmful substrates . This contributes to the overall health and functioning of the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can affect the redox status of the cell, which in turn can influence the function and effectiveness of this compound . Furthermore, the presence of certain toxins or harmful substances in the environment may increase the demand for this compound’s detoxification functions .

properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWRMTHFAZVWAM-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3773-07-7 | |

| Record name | Glutathionesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTATHIONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU672FB3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

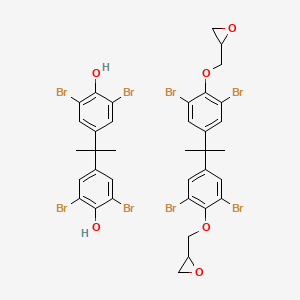

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.